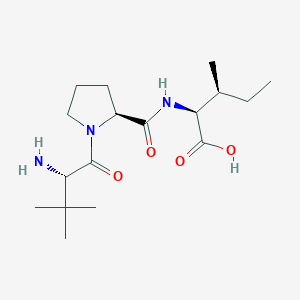
3-Methyl-L-Valyl-L-Prolyl-L-Isoleucine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-L-Valyl-L-Prolyl-L-Isoleucine is a tripeptide composed of three amino acids: 3-methyl-L-valine, L-proline, and L-isoleucine. This compound is of interest due to its potential biological activities and applications in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-L-Valyl-L-Prolyl-L-Isoleucine typically involves the stepwise coupling of the three amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive like hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). After the coupling reactions, the protecting groups are removed to yield the final tripeptide .
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. SPPS is preferred for its efficiency and ability to produce high-purity peptides. In SPPS, the amino acids are sequentially added to a resin-bound peptide chain, followed by deprotection and cleavage from the resin to obtain the desired peptide .
化学反应分析
Types of Reactions
3-Methyl-L-Valyl-L-Prolyl-L-Isoleucine can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized using reagents like hydrogen peroxide or peracids to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The peptide can undergo substitution reactions where functional groups are replaced with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized peptides, while reduction may produce reduced peptides with altered functional groups .
科学研究应用
3-Methyl-L-Valyl-L-Prolyl-L-Isoleucine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in protein folding and structure.
Medicine: Investigated for its potential therapeutic effects, including enzyme inhibition and antimicrobial activity.
Industry: Utilized in the production of peptide-based materials and pharmaceuticals.
作用机制
The mechanism of action of 3-Methyl-L-Valyl-L-Prolyl-L-Isoleucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may interact with cell membranes or receptors to modulate cellular signaling pathways .
相似化合物的比较
Similar Compounds
L-Valyl-L-Prolyl-L-Proline: Another tripeptide with similar structural features but different biological activities.
L-Isoleucyl-L-Prolyl-L-Proline: Shares the proline and isoleucine residues but differs in the third amino acid.
L-Prolyl-L-Valyl-L-Isoleucine: A different sequence of the same amino acids, leading to distinct properties.
Uniqueness
3-Methyl-L-Valyl-L-Prolyl-L-Isoleucine is unique due to the presence of the 3-methyl group on the valine residue, which can influence its biological activity and interactions with molecular targets. This structural modification may enhance its stability, binding affinity, and specificity compared to other similar tripeptides .
属性
CAS 编号 |
482349-03-1 |
|---|---|
分子式 |
C17H31N3O4 |
分子量 |
341.4 g/mol |
IUPAC 名称 |
(2S,3S)-2-[[(2S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C17H31N3O4/c1-6-10(2)12(16(23)24)19-14(21)11-8-7-9-20(11)15(22)13(18)17(3,4)5/h10-13H,6-9,18H2,1-5H3,(H,19,21)(H,23,24)/t10-,11-,12-,13+/m0/s1 |
InChI 键 |
SQVUEHPVMOLXQG-ZDEQEGDKSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)(C)C)N |
规范 SMILES |
CCC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)(C)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


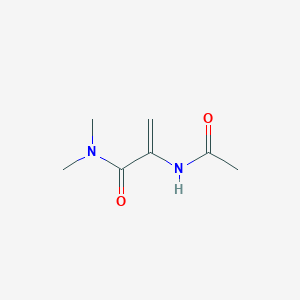
![[4-(Benzyloxy)phenyl]phosphonic dichloride](/img/structure/B14255020.png)
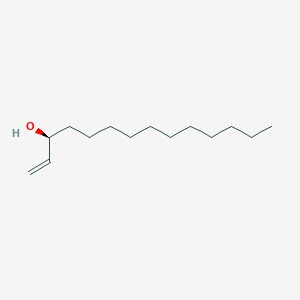
![3-Methyl-4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B14255036.png)
![Ethyl 9-hydroxy-2-[(trimethylsilyl)methyl]non-2-enoate](/img/structure/B14255043.png)
![Benzene, [[2,2-dimethyl-1-(phenylseleno)propyl]sulfinyl]-](/img/structure/B14255044.png)


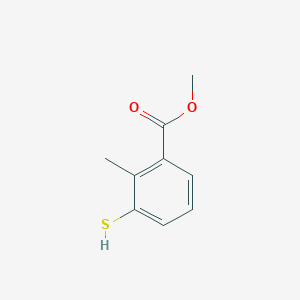
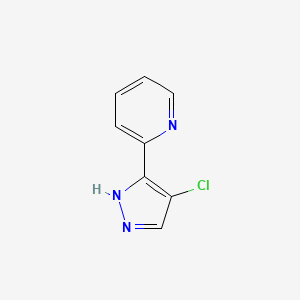
![Silane, [[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]tris(1-methylethyl)-](/img/structure/B14255065.png)
![Methyl 3-[(6-methoxypyridin-3-yl)amino]prop-2-enoate](/img/structure/B14255074.png)
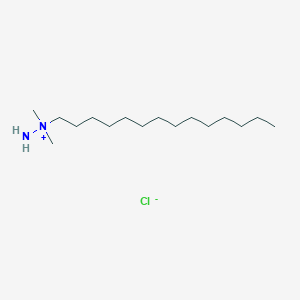
![8-Azatricyclo[6.2.0.0~2,4~]decane](/img/structure/B14255078.png)
